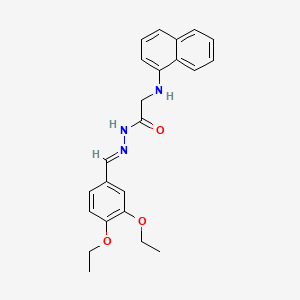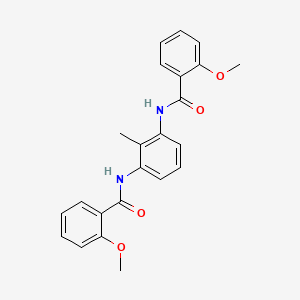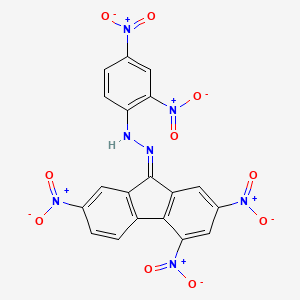![molecular formula C14H14FN3O2 B5768144 N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5768144.png)
N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide, also known as FDP, is a pyrrole derivative that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide is not fully understood, but it has been proposed to involve the inhibition of tubulin polymerization, which is essential for cell division. N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. These findings suggest that N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide may exert its anticancer and antifungal activities through multiple mechanisms.
Biochemical and Physiological Effects:
N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has been shown to exhibit low toxicity in vitro and in vivo. It has been reported to induce G2/M cell cycle arrest in cancer cells, which is associated with the inhibition of tubulin polymerization. Moreover, N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has been shown to induce the expression of p53, a tumor suppressor protein, in cancer cells. These findings suggest that N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide may have potential as a safe and effective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential as a lead compound for the development of new anticancer and antifungal agents. However, N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has some limitations, including its low solubility in water and its potential instability under certain conditions. These limitations may affect its use in certain lab experiments.
Orientations Futures
Several future directions for the research on N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide can be identified. Firstly, further studies are needed to elucidate the mechanism of action of N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide. Secondly, the structure-activity relationship of N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide and its derivatives should be investigated to identify more potent anticancer and antifungal agents. Thirdly, the pharmacokinetics and pharmacodynamics of N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide should be studied to determine its suitability for clinical use. Finally, the potential applications of N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide in material science should be explored, including its use as a building block for the synthesis of new materials.
Conclusion:
In conclusion, N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide is a pyrrole derivative that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has shown significant potential as a lead compound for the development of new anticancer and antifungal agents. However, further studies are needed to fully understand the mechanism of action of N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide and to determine its suitability for clinical use.
Méthodes De Synthèse
N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide can be synthesized using different methods, including the reaction of 2,5-dimethylpyrrole with N-[(4-fluorobenzoyl)oxy]carbonyl isothiocyanate and subsequent reaction with hydroxylamine hydrochloride. Another method involves the reaction of 2,5-dimethylpyrrole with N-(4-fluorobenzoyl)oxycarbonyl chloride and subsequent reaction with hydroxylamine hydrochloride. These methods have been reported to yield N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide in good to excellent yields.
Applications De Recherche Scientifique
N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has also been reported to inhibit the growth of drug-resistant cancer cells. Moreover, N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has been shown to exhibit antifungal activity against Candida albicans and Cryptococcus neoformans. These findings suggest that N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has significant potential as a lead compound for the development of new anticancer and antifungal agents.
Propriétés
IUPAC Name |
[(Z)-[amino-(1,5-dimethylpyrrol-2-yl)methylidene]amino] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-9-3-8-12(18(9)2)13(16)17-20-14(19)10-4-6-11(15)7-5-10/h3-8H,1-2H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFJLRSLMLADBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=NOC(=O)C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1C)/C(=N/OC(=O)C2=CC=C(C=C2)F)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(4-fluorophenyl)carbonyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5768067.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5768091.png)

![N-(2-methoxyethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5768103.png)
![N-{4-[N-(4-bromobenzoyl)ethanehydrazonoyl]phenyl}-N'-phenylthiourea](/img/structure/B5768111.png)
![N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5768122.png)

![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5768137.png)
![4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5768153.png)

![2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5768166.png)
![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768167.png)
![6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5768174.png)